molecular formula C11H17ClN4 B12348513 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride CAS No. 1856096-31-5

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12348513
CAS No.: 1856096-31-5
M. Wt: 240.73 g/mol
InChI Key: KILVJLBGIKXXIW-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . The reaction conditions are generally mild and can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1856096-31-5

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-9-11(8-15(3)13-9)12-7-10-5-4-6-14(10)2;/h4-6,8,12H,7H2,1-3H3;1H

InChI Key

KILVJLBGIKXXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CN2C)C.Cl

Origin of Product

United States

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